4-isopropoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
4-isopropoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropoxy group, a methoxyphenyl group, and a pyrrolidinone moiety attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Introduction of the Isopropoxy Group: The isopropoxy group can be added through an etherification reaction, typically involving an alcohol and an alkyl halide in the presence of a base.
Formation of the Benzamide Backbone: The final step involves the formation of the benzamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or an ester) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halides, sulfonates, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base, organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or alkanes, and substitution may introduce various functional groups such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
4-isopropoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials, such as polymers or coatings, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-isopropoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide can be compared with other similar compounds, such as:
4-isopropoxy-N-(3-methoxyphenyl)benzamide: This compound shares a similar structure but lacks the pyrrolidinone moiety, which may result in different chemical properties and biological activities.
4-isopropoxy-N-(4-methoxyphenyl)benzamide: This compound has a methoxy group in a different position on the phenyl ring, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14(2)27-18-9-7-15(8-10-18)21(25)22-16-11-20(24)23(13-16)17-5-4-6-19(12-17)26-3/h4-10,12,14,16H,11,13H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVMPQVJEIEUPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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